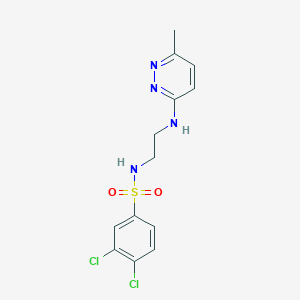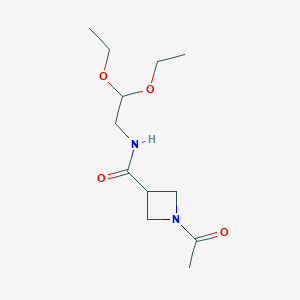
1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives often involves reactions of cyclic nitrones with acetyl chloride under varying conditions. Eijk et al. (2010) reported that reactions of four-membered cyclic nitrones with acetyl chloride differ significantly from those of other cyclic nitrones. In the presence of water, these nitrones yield 2-[(acetyloxy)-amino]-N,N-diethylalkanamides. Alternatively, in the absence of water, N,N-diethyl-4-methylene-2-azetidinecarboxamides or N,N-diethyl-2,3-dihydro-2-azetecarboxamides are obtained (Eijk, Trompenaars, Reinhoudt, & Harkema, 2010).
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be elucidated through X-ray crystallography, as demonstrated by Bartnik et al. (1998), who synthesized 1-acetyl-3-bromo-3-phenylazetidine and characterized it through spectroscopic methods and single-crystal X-ray analysis, revealing the nearly planar nature of the azetidine ring (Bartnik, Faure, & Gębicki, 1998).
Scientific Research Applications
Synthesis and Characterization :
- Chen, T., Sanjiki, T., Kato, H., & Ohta, M. (1967) studied the synthesis of functional derivatives of azetidines, including compounds similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, by cyclization and photolysis methods. They provided insights into the structural formation of these compounds (Chen, T., et al., 1967).
Antimicrobial and Antioxidant Activities :
- Devi, K., Ramaiah, M., Roopa, D., & Vaidya, V. (2010) explored the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides. These compounds, related to the azetidine class, were evaluated for their antimicrobial and antioxidant activities (Devi, K., et al., 2010).
Conformational Analysis :
- Zagari, A., Némethy, G., & Scheraga, H. (1990) investigated the conformational constraints in azetidine-2-carboxylic acid derivatives, discussing how substitutions like those in 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide might influence protein folding and stability (Zagari, A., et al., 1990).
Biological Activities :
- Panchasara, D. R., & Pande, S. (2009) synthesized azetidine derivatives, including those with structures similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, and evaluated their antibacterial and antifungal activities (Panchasara, D. R., & Pande, S., 2009).
Enzymatic Biotransformation :
- Leng, D., Wang, D., Pan, J.-H., Huang, Z.-t., & Wang, M.-X. (2009) demonstrated the enantioselective biotransformation of racemic azetidine-2-carbonitriles, a process that may be relevant for the production of chiral derivatives of 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide (Leng, D., et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-4-17-11(18-5-2)6-13-12(16)10-7-14(8-10)9(3)15/h10-11H,4-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUARTGXBTYDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CN(C1)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

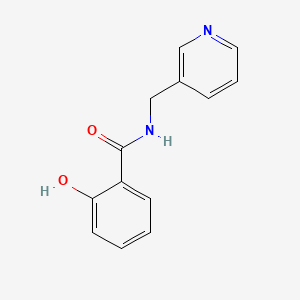
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)



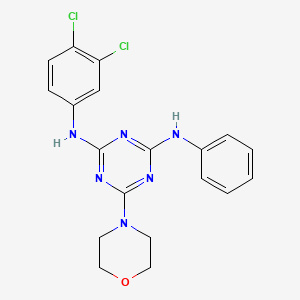
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

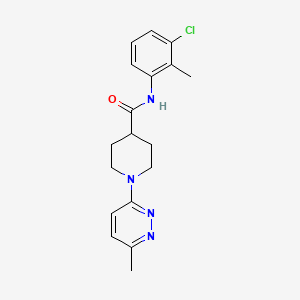
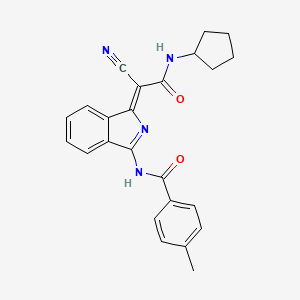
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)
